Ethyl 4-amino-3-bromo-5-methylbenzoate
Description
Ethyl 4-amino-3-bromo-5-methylbenzoate is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a methyl group attached to the benzene ring . This compound is used in various research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
ethyl 4-amino-3-bromo-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTLJQURCTVKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-bromo-5-methylbenzoate typically involves the esterification of 4-amino-3-bromo-5-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-bromo-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 4-amino-3-hydroxy-5-methylbenzoate or other substituted derivatives.
Reduction: Formation of this compound.
Oxidation: Formation of ethyl 4-amino-3-bromo-5-carboxybenzoate.
Scientific Research Applications
Ethyl 4-amino-3-bromo-5-methylbenzoate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-bromo-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The presence of the amino and bromine groups allows for specific binding interactions, while the ester group facilitates its incorporation into larger molecular structures .
Comparison with Similar Compounds
Ethyl 4-amino-3-bromo-5-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-amino-3-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-amino-3-bromo-5-ethylbenzoate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 4-amino-3-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the benzene ring .
Biological Activity
Ethyl 4-amino-3-bromo-5-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. Its structure features a benzene ring substituted with an amino group and a bromine atom, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The compound can be represented by the following molecular formula:
This structure includes:
- An ethyl ester functional group.
- A bromo substituent at the 3-position.
- An amino group at the 4-position.
- A methyl group at the 5-position.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antibacterial Properties : Preliminary studies suggest that the compound may act as an antibacterial agent. The presence of the amino group allows for interactions with bacterial cell membranes or enzymes critical for bacterial survival.
- Anti-inflammatory Effects : The compound has been investigated for potential anti-inflammatory properties, which could make it useful in treating conditions characterized by excessive inflammation.
- Pharmacological Potential : this compound is being explored as a biochemical probe to study enzyme interactions and metabolic pathways, which could lead to new therapeutic applications .
The biological activity of this compound is thought to involve its interaction with specific enzymes or receptors in biological systems. The bromine atom and amino group play crucial roles in binding to these targets, influencing their activity and function. This interaction may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various biological effects.
Antibacterial Activity
A study focused on the antibacterial effects of various benzoate derivatives found that compounds similar to this compound displayed significant inhibition against several bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Anti-inflammatory Studies
In a controlled study assessing anti-inflammatory properties, this compound was shown to reduce inflammation markers in vitro. The compound inhibited the expression of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key features and biological activities of related compounds:
| Compound Name | Similarity Index | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 4-amino-3-bromo-5-nitrobenzoate | 0.82 | Contains nitro group | Potentially higher antibacterial activity |
| Methyl 4-amino-2-bromo-5-methylbenzoate | 0.79 | Different substitution pattern | Explored for anticancer activity |
| Ethyl 4-amino-3-isopropylbenzoate | 0.75 | Isopropyl substitution | Studied for metabolic pathway interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
